2-(3,4-Dimethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)ethyl](methyl)amino]-2-isopropylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and a nitrile functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of methoxy groups and the nitrile functional group. Common reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(2-methoxyphenoxy)-2-propanol oxalate
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 4-Bromo-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile stands out due to its unique combination of methoxy groups and nitrile functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H38N2O4 |
---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-12-13-23(30-4)25(18-22)32-6)15-9-16-29(3)17-14-21-10-8-11-24(31-5)26(21)33-7/h8,10-13,18,20H,9,14-17H2,1-7H3/t27-/m0/s1 |
InChI-Schlüssel |
GFUFSWDVBPBNNN-MHZLTWQESA-N |
Isomerische SMILES |
CC(C)[C@](CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.